molecular formula C14H16F3N3OS B2861437 2-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide CAS No. 905786-77-8

2-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide

Cat. No. B2861437
M. Wt: 331.36
InChI Key: XNFRSTOPOQEHKG-UHFFFAOYSA-N
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Description

The compound “2-((6-(tert-butyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)-N-methylacetamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a trifluoromethyl group (-CF3), which is often used in medicinal chemistry due to its lipophilic nature and metabolic stability . The compound also contains a cyano group (-CN), which can enhance the reactivity of the molecule, and a tert-butyl group, which is a common bulky group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, the cyano group, and the tert-butyl and methylacetamide groups. The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes. The pyridine ring could contribute to its basicity .

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • The synthesis and reactions of heterocyclic compounds, including pyridines and pyrimidines, have been extensively studied due to their importance in medicinal chemistry and material science. For instance, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives involves the reaction of 2-cyanoacetamide with various reagents, demonstrating the versatility of cyanoacetamide-based reactions in heterocyclic chemistry (Shatsauskas et al., 2017).

  • Another study on the unexpected formation of 4-aryl-3-cyano-6-phenylpyridine-2(1H)-thiones from arylmethylenecyanothioacetamides and benzoyl-1,1,1-trifluoroacetone underscores the complexity and unpredictability of reactions involving cyano and trifluoromethyl groups, which could be relevant to exploring new synthetic pathways for related compounds (Dyachenko & Chernega, 2005).

Potential Applications in Scientific Research

  • The study of structure-activity relationships in a series of 2-aminopyrimidines as histamine H4 receptor ligands highlights the significance of substituents similar to tert-butyl and trifluoromethyl groups in modulating biological activity, suggesting potential applications of related compounds in designing new therapeutics (Altenbach et al., 2008).

  • In the field of antimalarial research, compounds like JPC-3210, featuring trifluoromethyl-substituted pyridine and pyrimidine analogues, demonstrate superior in vitro antimalarial activity and in vivo efficacy, illustrating the relevance of these functional groups in the development of new antimalarial agents (Chavchich et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. If it shows promising biological activity, it could be developed into a drug candidate and undergo further testing .

properties

IUPAC Name

2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3OS/c1-13(2,3)10-5-9(14(15,16)17)8(6-18)12(20-10)22-7-11(21)19-4/h5H,7H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFRSTOPOQEHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide

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